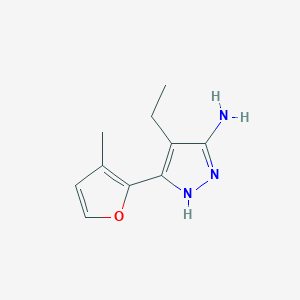

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

Description

Properties

CAS No. |

1310836-06-6 |

|---|---|

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-ethyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H13N3O/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13) |

InChI Key |

OCVQRGAHACEBGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=C(C=CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be ethyl acetoacetate and 3-methylfuran-2-carbaldehyde.

Substitution Reactions: The ethyl group can be introduced at position 4 through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated or alkoxylated pyrazole derivatives.

Scientific Research Applications

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Electronic Effects: The 3-methylfuran group in the target compound introduces an oxygen-containing heterocycle, which may enhance hydrogen-bonding interactions compared to phenyl (e.g., 3-(4-ethylphenyl)-1H-pyrazol-5-amine) or pyridinyl groups .

- Steric Effects : Bulky groups like tert-butyl (25j) may hinder binding in enzymatic pockets, whereas smaller substituents like ethyl or methylfuran could improve ligand-receptor compatibility .

- Synthetic Accessibility : Microwave-assisted methods (e.g., ) achieve higher yields (81–92%) compared to conventional heating (65–76%), suggesting that substituents influencing reaction kinetics (e.g., electron-withdrawing groups) may benefit from such protocols.

Physicochemical and Computational Insights

- Molecular Weight and Solubility : The target compound’s lower molecular weight (138.17 vs. >200 g/mol for fluorophenyl/pyridinyl analogs) may enhance membrane permeability but reduce aqueous solubility .

- DFT Studies : highlights that substituents like phenyl or diazenyl groups alter NMR chemical shifts due to electron density redistribution. The 3-methylfuran group’s electron-donating effects could similarly influence spectroscopic profiles and reactivity .

Biological Activity

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound notable for its pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The unique structural features, including the ethyl group and the 3-methylfuran moiety, significantly influence its reactivity and interactions with biological targets.

The molecular formula of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is with a molecular weight of approximately 191.23 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 1310836-06-6 |

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-ethyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |

| Structural Formula | Structural Formula |

Antimicrobial Properties

Research indicates that 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of to , suggesting potent antibacterial properties comparable to established antibiotics like ampicillin and streptomycin.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Mechanistic studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This modulation could provide therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes: The compound may inhibit enzymes essential for bacterial survival or inflammatory processes.

- Receptors: It could bind to specific receptors, altering cellular signaling pathways involved in inflammation and immune responses.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrazole derivatives, including 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine. The results indicated that this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of reference drugs .

Anti-inflammatory Mechanism Exploration

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. It was found to reduce pro-inflammatory cytokine production in cell cultures, suggesting a potential role in managing inflammatory diseases such as arthritis .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Ethyl-1-methyl-3-(2-furyl)-1H-pyrazol-5-amine | Contains a furan ring instead of methylfuran | Moderate antibacterial activity |

| 4-Ethyl-1-methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-am | Features a 5-methylfuran instead | Lower anti-inflammatory effects |

| 4-Ethyl-1-methyl-3-(3-thienyl)-1H-pyrazol-5-amine | Substituted with a thiophene ring | Enhanced antifungal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.